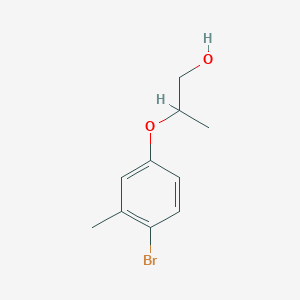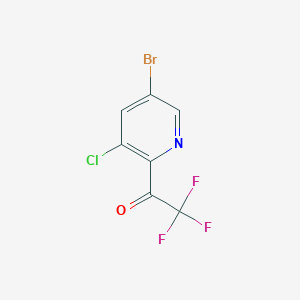
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular weight of 234.48 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with hydrogen bromide, acetic acid, dimethyl sulfoxide, 18-crown-6 ether, potassium tert-butylate, and methylamine . The reaction conditions vary for each step, including different temperatures and the use of cooling with ice .Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone are not detailed in the search results, related compounds have been used in the preparation of other compounds via palladium-catalyzed amination and halogen-exchange reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.48 . More specific physical and chemical properties such as melting point, boiling point, or solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone has been utilized in various synthetic and chemical reactions. For instance, its reaction with 2-octanone in the presence of magnesium was studied, revealing an unusual Grignard reaction process and providing insights into the synthesis of fluorine compounds (Takagi et al., 1992). Additionally, its amination catalyzed by a palladium-Xantphos complex has been investigated, leading to the selective production of 5-amino-2-chloropyridine (Jianguo Ji et al., 2003).
Biological Activity
In the realm of biological activity, derivatives of this compound have been synthesized and shown to possess antibacterial and antifungal properties. A study synthesized 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and tested its derivatives for antimicrobial activities, demonstrating significant efficacy against various bacteria and fungi (Sujatha et al., 2019). Another compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as an apoptosis inducer and potential anticancer agent through high-throughput screening assays (Zhang et al., 2005).
Structural and Spectroscopic Studies
The compound's structure has been analyzed in various studies. For example, the crystal structure and biological activity of a related compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, were characterized, revealing details about its molecular interactions (Li et al., 2015). The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was also performed, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies (Vural & Kara, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOLMXXZDEVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

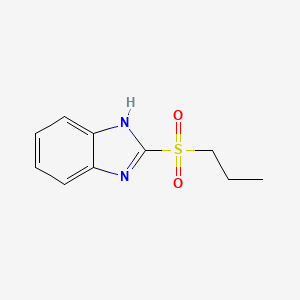
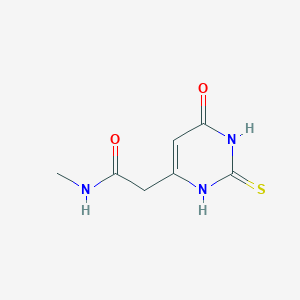
![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)
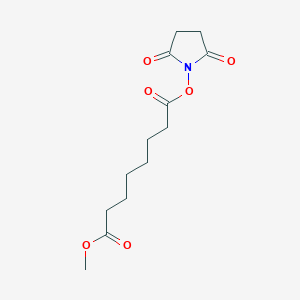

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)

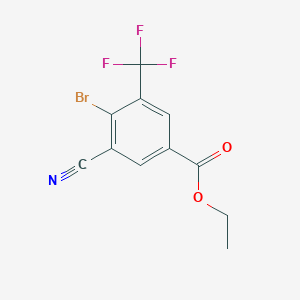

![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)

